![molecular formula C14H15NOS B5880125 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one
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Overview
Description
2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one is a chemical compound that has shown promising results in scientific research. This compound is known for its unique structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes.
Biochemical and Physiological Effects:
Studies have shown that 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in the production of nitric oxide. It has also been found to reduce the expression of genes involved in the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to study its effects in a more targeted manner.
Conclusion:
In conclusion, 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one is a promising chemical compound that has shown potential in various fields of research. Its unique structure and potential applications make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one involves the reaction of 2,3-dihydroindole-2-thione with 2,2,6-trimethyl-1,3-cyclohexanedione in the presence of a catalyst. This reaction results in the formation of 2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been studied for its potential applications in various fields of research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
2,2,6-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-8-5-4-6-9-11(8)15-12-10(16)7-14(2,3)17-13(9)12/h4-6,15H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUVWSAHCAVDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)CC(S3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807219 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one |
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